molecular formula C12H10FNO2 B8732945 2-Cyano-3-(3-fluoro-phenyl)-acrylic acid ethyl ester

2-Cyano-3-(3-fluoro-phenyl)-acrylic acid ethyl ester

Cat. No. B8732945
M. Wt: 219.21 g/mol
InChI Key: KRAONHPSLKXRMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09023882B2

Procedure details

A solution of cyanoacetic acid ethyl ester (1.1 g), 3-fluorobenzaldehyde (1.5 g) and pyrrolidine (0.043 g) in ethanol (10 mL) was stirred at room temperature for 2 hours. The precipitated solid was collected by filtration, and this obtained solid was washed with ethanol (40 mL) to give the title compound (2.1 g).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.043 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:8])[CH2:5][C:6]#[N:7])[CH3:2].[F:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=1)[CH:13]=O>C(O)C.N1CCCC1>[CH2:1]([O:3][C:4](=[O:8])[C:5]([C:6]#[N:7])=[CH:13][C:12]1[CH:15]=[CH:16][CH:17]=[C:10]([F:9])[CH:11]=1)[CH3:2]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)OC(CC#N)=O
Name
Quantity
1.5 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.043 g
Type
catalyst
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
this obtained solid was washed with ethanol (40 mL)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=CC1=CC(=CC=C1)F)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.